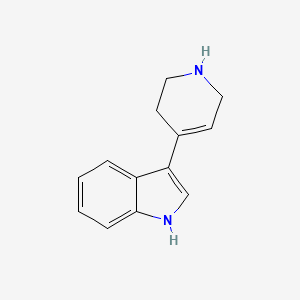

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

描述

IUPAC Nomenclature and Systematic Identification

The compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is systematically named according to IUPAC rules, where the indole moiety serves as the parent structure. The substituent—a 1,2,3,6-tetrahydropyridine ring—is attached at the third position of the indole core. The systematic name reflects the partially unsaturated piperidine derivative (tetrahydropyridine) and its connectivity to the indole system.

Synonyms for this compound include:

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₃H₁₄N₂ , derived from the fusion of a nine-carbon indole system (C₈H₇N) and a five-carbon tetrahydropyridine ring (C₅H₇N). Key mass-related data include:

| Property | Value |

|---|---|

| Average molecular mass | 198.269 g/mol |

| Monoisotopic mass | 198.115698 g/mol |

The molecular weight aligns with the expected stoichiometry, confirming the absence of isotopic substitutions or structural anomalies.

Crystallographic Data and Spatial Configuration

X-ray diffraction studies of structurally analogous compounds reveal critical insights into the spatial arrangement of this compound. The indole core adopts a planar configuration, with a root-mean-square (r.m.s.) deviation of ≤0.03 Å for non-hydrogen atoms. The tetrahydropyridine ring exists in a half-chair conformation , characterized by puckering parameters (Q = 0.45–0.52 Å, θ = 50–60°, φ = 180–210°).

Key crystallographic features include:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide definitive evidence of the compound’s structure:

¹H NMR (400 MHz, CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 10.2–10.5 | Broad singlet |

| Tetrahydropyridine NH | 5.8–6.2 | Broad triplet |

| Olefinic protons (C=C) | 5.5–6.0 | Multiplet |

| Aromatic protons (indole) | 6.8–7.5 | Multiplet |

| Methylene protons (CH₂) | 2.5–3.5 | Multiplet |

¹³C NMR (100 MHz, CDCl₃):

| Carbon Environment | δ (ppm) |

|---|---|

| Indole C3 (substituted) | 125–130 |

| Tetrahydropyridine C4 | 115–120 |

| Aromatic carbons (indole) | 110–135 |

| Aliphatic carbons (CH₂) | 25–35 |

The indole NH proton appears deshielded due to resonance effects, while the tetrahydropyridine NH exhibits exchange broadening.

Fourier-Transform Infrared (FTIR) Spectral Profiling

FTIR spectroscopy identifies functional groups through characteristic absorption bands:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (indole) | 3400–3300 |

| C–H stretch (aromatic) | 3050–3100 |

| C=C stretch (indole) | 1600–1450 |

| C–N stretch (tetrahydropyridine) | 1250–1150 |

The N–H stretching frequency is consistent with secondary amines, while the C=C and C–N stretches confirm the conjugated π-system and amine functionality, respectively.

属性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的合成通常涉及在特定条件下对适当前体的环化反应。 一种常见的方法是,在碱性过氧化氢催化剂存在下,对查耳酮中间体进行氧化环化反应 。 反应条件经过仔细控制,以确保形成所需产物,且具有高产率和纯度。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流反应器和优化的反应条件可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰化合物中存在的官能团。

取代: 取代反应可以将新的官能团引入分子中。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢(用于氧化)、氢化铝锂(用于还原)以及各种卤化剂(用于取代反应)。 反应条件(例如温度、溶剂和催化剂)根据所需的转化进行优化。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会将卤素原子引入分子中。

科学研究应用

Pharmacological Properties

The compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors and has shown potential as a therapeutic agent in treating psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a ligand for serotonin receptors such as 5-HT_1A and 5-HT_2A. The compound has demonstrated a pKi value of 5.00 for 5-HT_1A and 7.81 for 5-HT_2A receptors, suggesting moderate to high affinity for these targets . Additionally, it is involved in the synthesis of derivatives that antagonize the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .

Antidepressant and Antipsychotic Activity

In a study focusing on novel derivatives of the compound, one analog exhibited broad antipsychotic and antidepressant-like activities without causing motor impairments in animal models. This compound also enhanced memory performance in tests designed to assess cognitive function . These findings underscore the potential of this compound as a candidate for developing new treatments for mood disorders and cognitive deficits.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways that allow for modifications leading to different derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The compound can be synthesized from indole precursors and tetrahydropyridine derivatives using methods such as condensation reactions under acidic or basic conditions. For instance, one method involves the reaction of indole with tetrahydropyridine derivatives in the presence of catalysts like Lewis acids .

Case Studies

Several case studies provide insight into the practical applications of this compound in drug development.

Case Study: Antidepressant Activity

In a specific study involving a series of N(1)-arylsulfonyl derivatives of this compound, compounds were tested for their ability to modulate serotonin receptor activity. The most potent derivative showed an IC50 value of 0.4 nM against the 5-HT_6 receptor . This highlights the compound's potential in developing medications aimed at treating depression and anxiety disorders.

Case Study: Cognitive Enhancement

Another study evaluated the cognitive-enhancing effects of a derivative based on this compound in animal models subjected to scopolamine-induced memory deficits. The results indicated significant improvements in memory performance compared to control groups . This suggests that modifications to the basic structure can yield compounds with enhanced therapeutic efficacy for neurodegenerative conditions.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Serotonin Receptor Modulation | Acts as a ligand for multiple serotonin receptors | Moderate to high affinity (pKi values) |

| Antidepressant Activity | Potential treatment for mood disorders | Broad activity without motor impairment |

| Cognitive Enhancement | Improves memory performance in animal models | Significant enhancements observed |

| Synthesis Pathways | Various methods available for synthesizing derivatives | Effective routes leading to active compounds |

作用机制

3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可能作用于神经递质受体、酶或其他细胞成分,从而导致各种生物学效应。 需要进行详细的研究以阐明所涉及的确切途径和靶标。

相似化合物的比较

Comparison with Structural Analogs

Modifications on the Indole Ring

Substituents at C2 and C5 Positions

- 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (RU 24969)

Fluorination at C6

- Key Difference: Fluorine at C6 broadens therapeutic applications, suggesting structural flexibility for non-CNS targets .

Modifications on the Tetrahydropyridine Ring

Benzyl Substitution

Core Structure Modifications

Replacement of Indole with 7-Azaindole

- 7-Azaindole Derivatives

- Activity : Lose 5-HT receptor affinity but retain D2 binding (Ki = 13.0–78.0 nM).

- Key Difference : The indole moiety is critical for 5-HT interactions, while the tetrahydropyridine fragment governs D2 binding. This dichotomy highlights divergent structure-activity relationships (SAR) for serotonin vs. dopamine targets .

Pyrrolo[2,3-b]pyridine Bioisosteres

Functional Group Additions

N1-Sulfonyl Derivatives

- N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Compound 25) Activity: Potent 5-HT6 antagonist (MED = 1 mg/kg for procognitive effects in NOR test). Key Difference: Sulfonyl groups at N1 convert agonist activity to antagonism, emphasizing the role of steric and electronic effects in receptor modulation .

Key Insights and Contradictions

- Receptor Selectivity : Substituents on the indole ring (e.g., Cl, OMe) predominantly influence 5-HT receptor affinity, while tetrahydropyridine modifications (e.g., benzyl) affect dopamine receptor interactions.

- Contradictions : Replacing indole with 7-azaindole abolishes 5-HT binding but preserves D2 activity , contrasting with studies where core modifications alter both receptor profiles. This underscores the complexity of SAR in polypharmacological agents.

生物活性

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C₁₃H₁₄N₂

Molecular Weight: 198.26 g/mol

CAS Number: 65347-55-9

IUPAC Name: this compound

Appearance: Solid powder

Melting Point: 177–182 °C

Antitumor Activity

Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Modulation of Bcl-2/Bax ratio |

Neuroprotective Effects

THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The biological activities of THP-indole can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.

- Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.

- Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Study 1: Anticancer Effects in Mice

In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .

常见问题

Q. What advanced analytical methods quantify degradation products under stressed conditions?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。